(3-Bromo-2-(bromomethyl)phenyl)methanol
Overview
Description
(3-Bromo-2-(bromomethyl)phenyl)methanol: is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine atoms at the 3 and 2 positions, and a hydroxymethyl group at the 1 position
Mechanism of Action
Target of Action
It is known that benzylic halides, such as this compound, typically react via an sn1 pathway .
Mode of Action
The mode of action of (3-Bromo-2-(bromomethyl)phenyl)methanol involves its interaction with its targets via an SN1 pathway . This pathway involves the formation of a resonance-stabilized carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol typically involves the bromination of 2-(bromomethyl)phenylmethanol. One common method includes the reaction of 2-(bromomethyl)phenylmethanol with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-(bromomethyl)phenyl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: (3-Bromo-2-(bromomethyl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
(3-Bromo-2-methylphenyl)methanol: Similar structure but with a methyl group instead of a bromomethyl group.
(3-(Bromomethyl)phenyl)methanol: Lacks the second bromine atom at the 2 position.
(3-Bromo-2-chloromethylphenyl)methanol: Contains a chlorine atom instead of a bromine atom at the 2 position.
Uniqueness: (3-Bromo-2-(bromomethyl)phenyl)methanol is unique due to the presence of two bromine atoms and a hydroxymethyl group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
[3-bromo-2-(bromomethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTAXXCJWUXZBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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